molecular formula C9H8BrFO3 B1431562 Methyl 3-bromo-6-fluoro-2-methoxybenzoate CAS No. 1809157-87-6

Methyl 3-bromo-6-fluoro-2-methoxybenzoate

Cat. No.: B1431562
CAS No.: 1809157-87-6
M. Wt: 263.06 g/mol
InChI Key: PQJCUHFVODZGSW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-fluoro-2-methoxybenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 6-fluoro-2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, ensuring complete bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-6-fluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modify the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-fluorobenzoate: Similar structure but differs in the position of the fluorine atom.

    Methyl 3-bromo-4-fluorobenzoate: Another isomer with the fluorine atom at a different position.

    Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group at a different position.

Uniqueness

Methyl 3-bromo-6-fluoro-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-bromo-6-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJCUHFVODZGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206342
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809157-87-6
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809157-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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